4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine
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Overview
Description
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .
Chemical Reactions Analysis
Types of Reactions
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like stannous chloride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Stannous chloride dihydrate, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure.
Uniqueness
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
22849-77-0 |
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Molecular Formula |
C16H24N4 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine |
InChI |
InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19) |
InChI Key |
DGDHSVMJKWYAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N |
Origin of Product |
United States |
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